Withanicandrin

Description

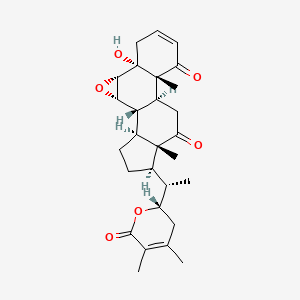

Structure

2D Structure

3D Structure

Properties

CAS No. |

39262-28-7 |

|---|---|

Molecular Formula |

C28H36O6 |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

(1S,2S,4S,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2S)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-ene-9,13-dione |

InChI |

InChI=1S/C28H36O6/c1-13-11-19(33-25(31)14(13)2)15(3)16-8-9-17-22-18(12-21(30)26(16,17)4)27(5)20(29)7-6-10-28(27,32)24-23(22)34-24/h6-7,15-19,22-24,32H,8-12H2,1-5H3/t15-,16+,17-,18-,19-,22-,23-,24-,26+,27-,28-/m0/s1 |

InChI Key |

UEXBVTCXVKSQTD-DBRLRIMGSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(C(=O)CC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Withanicandrin

Plant Sources and Geographical Distribution of Withanicandrin

This compound has been identified and isolated from several plant species, primarily within the Solanaceae family. Its occurrence is not widespread, but it is a significant constituent of the plants in which it is found.

Isolation from Nicandra physaloides

This compound was first identified as a naturally occurring 12-oxowithanolide and was isolated from the leaves of Nicandra physaloides. rsc.org This plant, commonly known as "Apple of Peru" or "shoo-fly plant," is a member of the Solanaceae family. researchgate.netwikipedia.org Originally native to western South America, specifically Peru and northwestern Argentina, Nicandra physaloides is an annual plant that thrives in seasonally dry tropical biomes. wikipedia.orgkew.org It has since become naturalized in many parts of the world, including the United States, China, Japan, and East Africa. lucidcentral.org

The concentration of this compound in N. physaloides can vary depending on the time of collection. For instance, plants collected in South India during July and August yielded this compound as the main component. rsc.org In addition to this compound, other compounds such as nicandrenone, withaperuvin (B14450099) E, and nicandrin B have also been isolated from this plant. researchgate.net

Isolation from Datura ferox

This compound has also been isolated from Datura ferox, a stout, bushy annual herb belonging to the Solanaceae family. niscair.res.insmolecule.com Commonly known as the fierce thorn apple, this plant is native to South America but has naturalized in other regions. ontosight.ai The leaves of D. ferox are a primary source for the isolation of this compound. smolecule.com Besides this compound, Datura ferox contains other chemical constituents, including scopolamine, hyoscyamine, and atropine. niscair.res.in

Identification in Other Solanaceae Genera

Beyond Nicandra physaloides and Datura ferox, this compound has been identified in other genera of the Solanaceae family, highlighting its distribution within this plant family.

Datura quercifolia : this compound has been isolated from the aerial parts (flowers, leaves, and stems) of Datura quercifolia. thieme-connect.comcolab.ws This research also identified other withanolides, including daturalactone, withanolide B, and nicandrin B, within the same plant. thieme-connect.comcolab.ws

Mandragora officinarum : The methanolic extract of the whole plant of Mandragora officinarum, commonly known as mandrake, has been found to contain this compound. researchgate.netnih.gov This was the first report of withanolides being isolated from the Mandragora genus. nih.gov Other withanolides identified alongside this compound in this plant include mandragorolide A, mandragorolide B, withanolide B, datura lactone 2, and salpichrolide C. researchgate.netnih.gov

Withania somnifera : While Withania somnifera (Ashwagandha) is a well-known source of various withanolides, the presence of this compound itself is less prominently documented in readily available literature. nih.gov This plant is primarily recognized for other withanolides like withaferin A and withanone. nih.gov

Chromatographic Techniques for this compound Isolation

The isolation and purification of this compound from its natural plant sources rely heavily on chromatographic techniques. These methods separate the compound from the complex mixture of phytochemicals present in the plant extracts.

Column Chromatography

Column chromatography is a fundamental technique used for the isolation of this compound. rsc.orgajol.info In this method, a solution of the crude plant extract is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. ajol.infosigmaaldrich.com

The separation process involves the following steps:

Extraction : The dried and ground plant material, such as the aerial parts of Nicandra physaloides, is subjected to extraction, often using solvents like ethyl acetate (B1210297) after treatment with ammonium (B1175870) hydroxide. ajol.info

Partitioning : The extract is then partitioned, for example, between an acidic aqueous solution and an organic solvent to separate different classes of compounds. ajol.info

Column Elution : The non-alkaloidal fraction is then loaded onto a silica gel column. ajol.info A gradient elution is performed using a mixture of solvents, such as chloroform (B151607) and methanol, with the polarity of the solvent mixture being gradually changed. ajol.info

Fraction Collection and Analysis : Fractions are collected and analyzed, often using thin-layer chromatography, to identify those containing this compound. ajol.info Fractions with similar profiles are then combined for further purification. ajol.info

This technique has been successfully employed in the isolation of this compound from both Nicandra physaloides and Datura quercifolia. rsc.orgajol.infothieme-connect.com

Thin-Layer Chromatography

Thin-layer chromatography (TLC) is an essential analytical tool for monitoring the separation of this compound and for the preliminary identification of the compound in plant extracts. ajol.infouonbi.ac.ke

Key aspects of TLC in the context of this compound isolation include:

Stationary Phase : TLC plates are typically coated with a thin layer of silica gel. cpp.edu

Mobile Phase : A solvent or a mixture of solvents, the mobile phase, moves up the plate by capillary action. cpp.edu

Analysis : The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. cpp.edu In the isolation of withanolides from Datura quercifolia, preparative TLC was used to purify this compound from fractions obtained through column chromatography. thieme-connect.com The purity and identity of the isolated compounds are often confirmed by comparing their TLC profiles with those of known standards. researchgate.net

| Plant Source | Family | Part Used | Other Compounds Isolated |

| Nicandra physaloides | Solanaceae | Leaves, Aerial parts | Nicandrenone, Withaperuvin E, Nicandrin B, β-sitosterol, Stigmasterol |

| Datura ferox | Solanaceae | Leaves | Scopolamine, Hyoscyamine, Atropine |

| Datura quercifolia | Solanaceae | Aerial parts (flowers, leaves, stems) | Daturalactone, Withanolide B, Nicandrin B, Daturalactone 2 |

| Mandragora officinarum | Solanaceae | Whole plant | Mandragorolide A, Mandragorolide B, Withanolide B, Datura lactone 2, Salpichrolide C |

| Chromatographic Technique | Principle | Application in this compound Isolation |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it. | Primary method for the large-scale separation and purification of this compound from crude plant extracts. rsc.orgajol.info |

| Thin-Layer Chromatography | Separation based on the differential partitioning of compounds between a solid stationary phase on a flat plate and a liquid mobile phase. cpp.edu | Monitoring the progress of column chromatography, assessing the purity of isolated fractions, and preliminary identification of this compound. ajol.infouonbi.ac.ke |

Advanced Structural Elucidation of Withanicandrin

Comparative Structural Analysis with Related Withanolides

Withanicandrin belongs to the withanolide class of compounds, which are characterized by a steroidal backbone and a lactone or lactol ring in the side chain. scielo.org.bo While they share a common structural scaffold, withanolides exhibit significant structural diversity, which contributes to their varied biological activities. A comparative analysis of this compound with other prominent withanolides, such as Withaferin A and Withanone, highlights key structural differences.

This compound is distinguished as the first natural 12-oxowithanolide to be isolated. rsc.org This substitution at the C-12 position is a significant distinguishing feature compared to many other known withanolides.

The table below provides a comparative overview of the structural features of this compound and two other well-studied withanolides.

| Feature | This compound | Withaferin A | Withanone |

| Chemical Formula | C28H36O6 | C28H38O6 | C28H40O6 |

| Core Structure | Ergostane-type steroid | Ergostane-type steroid | Ergostane-type steroid |

| Ring A/B Features | 5α-hydroxy, 6α,7α-epoxy, 1-oxo, Δ²-enol | 5β,6β-epoxy, 4β-hydroxy, 1-oxo, Δ²-enol | 5β,6β-epoxy, 4β-hydroxy, 1-oxo |

| Ring C Feature | 12-oxo | No substitution | No substitution |

| Side Chain | 22R-witha-24-enolide | 22R-witha-24-enolide | 22R-witha-24-enolide |

Biological Activities and Molecular Mechanisms of Withanicandrin

Antinociceptive Research

Studies have demonstrated that withanicandrin possesses notable antinociceptive (pain-reducing) properties. The mechanisms behind this activity involve the modulation of key proteins involved in pain signaling pathways.

Acid-sensing ion channels (ASICs) are neuronal ion channels that are activated by decreases in extracellular pH, a condition often associated with tissue injury and inflammation, leading to pain sensation. nih.govnih.gov Research conducted on adult zebrafish has shown that this compound can reduce nociceptive behavior induced by acidic saline. nih.govuece.br This effect suggests that this compound interacts with and modulates the activity of ASICs, thereby interfering with the pain signal transduction initiated by acidic conditions. The antinociceptive effect of this compound on ASICs was found to be significant at doses of 4 and 40 mg/kg. nih.govuece.br

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is another crucial player in pain perception, being activated by various noxious stimuli, including heat, protons, and compounds like capsaicin (B1668287). nih.govmdpi.com The antinociceptive action of this compound has been linked to its ability to modulate TRPV1 channels. nih.govuece.br In studies using a capsaicin-induced nociception model in adult zebrafish, this compound was shown to decrease the nociceptive behavior, indicating an interaction with TRPV1 channels. nih.govuece.br This suggests that this compound may block or reduce the activation of these channels, thus mitigating pain signals.

To further understand the molecular mechanisms of this compound's antinociceptive effects, researchers have utilized specific receptor antagonists. The use of capsazepine, a known TRPV1 antagonist, was observed to block the antinociceptive effects of this compound. nih.govuece.brresearchgate.net This finding provides strong evidence that the pain-relieving action of this compound is, at least in part, mediated through the TRPV1 channel.

Similarly, the antinociceptive effect of this compound was also blocked by naloxone. nih.govuece.br While naloxone is a classic opioid receptor antagonist, its ability to block the effects of this compound in the context of ASIC modulation points towards a complex interaction between these signaling pathways in the observed antinociception. uece.br

| Antagonist | Target Receptor/Channel | Effect on this compound's Antinociception | Reference |

| Capsazepine | TRPV1 | Blocked | nih.govuece.brresearchgate.net |

| Naloxone | Opioid Receptors / ASIC modulation context | Blocked | nih.govuece.br |

Anti-Inflammatory Investigations

In addition to its pain-relieving properties, this compound has demonstrated anti-inflammatory effects. These activities are attributed to its influence on oxidative stress and its interaction with key enzymes in the inflammatory cascade.

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can lead to oxidative stress and contribute to inflammation and tissue damage. mdpi.commdpi.com Studies have shown that this compound can exert an anti-inflammatory effect by reducing the levels of ROS in liver tissue. nih.govuece.br This reduction in oxidative stress is a key component of its anti-inflammatory mechanism, helping to mitigate the cellular damage associated with inflammatory processes.

To explore the anti-inflammatory mechanisms of this compound at a molecular level, computational molecular docking studies have been performed. These studies have investigated the binding affinity of this compound to cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins. derpharmachemica.com The results of these in silico analyses indicated that this compound exhibited a better binding affinity for both COX-1 and COX-2 compared to the standard anti-inflammatory drug, ibuprofen. nih.govuece.br This suggests that this compound may exert its anti-inflammatory effects by inhibiting the activity of these enzymes.

Antimicrobial Research

Investigations into the antimicrobial properties of this compound have revealed a specific profile of activity, demonstrating efficacy against certain fungal pathogens while being inactive against bacteria.

Antifungal Efficacy against Pathogenic Fungi (e.g., Saccharomyces cerevisiae, Candida albicans)

Research has identified this compound as possessing notable antifungal properties. A study investigating the phytochemicals from Nicandra physaloides demonstrated that this compound exhibits activity against the pathogenic fungi Saccharomyces cerevisiae and Candida albicans . In comparative analyses with other extracts from the plant, this compound was found to have the highest activity against these fungal microorganisms . This finding marks a significant contribution to the understanding of this compound's biological profile, as it was reportedly the first demonstration of its antifungal action . However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, were not detailed in the available research.

Observations on Antibacterial Activity Profiles

In contrast to its antifungal effects, studies on this compound have indicated a lack of antibacterial action. The same research that confirmed its efficacy against fungi specifically tested its effects on bacterial microorganisms and reported that this compound lacked activity against any of the tested bacteria . This suggests a selective antimicrobial spectrum for the compound, targeting fungal pathogens over bacterial ones.

Potential Inhibition of Ergosterol Biosynthesis Pathway in Fungi

The ergosterol biosynthesis pathway is a critical target for many antifungal drugs, as ergosterol is an essential component of the fungal cell membrane, crucial for its integrity and function nih.govdntb.gov.ua. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately causing fungal cell damage and lysis nih.gov. While this mechanism is well-established for various antifungal agents, current scientific literature available through searches does not provide direct evidence linking this compound to the inhibition of the ergosterol biosynthesis pathway. Further research is required to determine if this mechanism is implicated in its observed antifungal activity.

Neurochemical Enzyme Inhibition

This compound has been evaluated for its potential to inhibit enzymes involved in neurochemical processes, with a specific focus on acetylcholinesterase.

Acetylcholinesterase (AChE) Inhibitory Activity Studies

This compound has been identified as a relevant inhibitor of the acetylcholinesterase (AChE) enzyme. In a study on withanolides isolated from the aerial parts of Datura quercifolia, five compounds, including this compound, were assessed for their AChE inhibitory capacity thieme-connect.comresearchgate.net. The study found that all tested withanolides displayed significant inhibitory activity against AChE thieme-connect.comresearchgate.net. The half-maximal inhibitory concentration (IC50) values for the group of compounds ranged from 1.51 to 12.11 µM, indicating potent inhibition thieme-connect.comresearchgate.net.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Compound | Source Organism | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Datura quercifolia | Data within the range of 1.51 - 12.11 µM | thieme-connect.comresearchgate.net |

Oxidative Stress Modulation

The effect of this compound on oxidative stress has been a subject of preliminary investigation. A study involving withanolides from Datura quercifolia, including this compound, found that the compounds exhibited weak pro-oxidant activities thieme-connect.comresearchgate.net. Another study, which analyzed the effects of this compound isolated from Datura Ferox in zebrafish, was designed to assess oxidative stress in liver and brain tissues, though the specific outcomes of these assessments were not available in the abstract researchgate.net. The current body of evidence is therefore limited and suggests that this compound may act as a weak pro-oxidant rather than a modulator that alleviates oxidative stress.

Antioxidant Activity Investigations

No studies specifically investigating the antioxidant activity of this compound could be identified. Research in this area has concentrated on the general antioxidant effects of extracts from plants like Withania somnifera or other isolated withanolides.

Cellular Proliferation Studies

Cytotoxic Activity Assessments

There is no available data from specific cytotoxic activity assessments conducted on the compound this compound against cancer cell lines. While other withanolides isolated from Nicandra physalodes have been evaluated for their cytotoxic effects, this compound was not among the compounds studied in the available literature.

Structure Activity Relationship Sar Studies of Withanicandrin and Its Derivatives

Elucidation of Structural Determinants for Biological Activity

**6.2. Impact of Specific Functional Groups and Structural Modifications

A significant area of SAR research for withanolides has been their potential as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. thieme-connect.comnih.gov Studies have demonstrated that the nature of the functional group at the C-12 position of the steroidal skeleton plays a pivotal role in this inhibitory activity. thieme-connect.com

Research on a series of withanolides isolated from Datura quercifolia, including withanicandrin, revealed a clear correlation between the C-12 functionality and AChE inhibition. thieme-connect.comcolab.wsthieme-connect.com The findings indicate that withanolides possessing a ketone group at C-12 (C-12-oxo) are more potent inhibitors than those with a hydroxyl group (C-12-hydroxy) at the same position. thieme-connect.com this compound, which features a C-12 oxo group, exhibited strong inhibitory activity. thieme-connect.comresearchgate.net This was superior to related compounds with a C-12 hydroxy group, which in turn were more active than those lacking any oxygenated function at C-12. thieme-connect.com

| Compound | Functional Group at C-12 | AChE Inhibition (IC50 µM) thieme-connect.com |

|---|---|---|

| This compound | Oxo (=O) | 1.51 |

| Daturalactone 2 | Oxo (=O) | 2.41 |

| Daturalactone | Hydroxy (-OH) | 7.55 |

| Nicandrin B | Hydroxy (-OH) | 10.15 |

| Withanolide B | None | 12.11 |

The substituents on Ring A of the withanolide scaffold are critical for mediating certain biological activities, particularly cytotoxicity. researchgate.net The presence of an α,β-unsaturated ketone (a 2-en-1-one system) in Ring A is a common feature in many biologically active withanolides. thieme-connect.com However, its contribution to activity can be modulated by other substitutions on the ring system.

For instance, studies on withanolides from Nicandra john-tyleriana have shown that the enone structure in Ring A, in combination with a C-4 hydroxyl group, has a significant effect on cytotoxicity. researchgate.net While the 2-en-1-one functionality is often associated with cytotoxic potential, its effects can be attenuated by other structural features. In some 5α-hydroxy, 6α,7α-epoxy-withanolides, weak or no cytotoxic activity is observed despite the presence of the enone in Ring A. thieme-connect.com This suggests a complex interplay between different structural motifs in determining the final biological outcome.

The lactone side chain, typically spanning from C-20 to C-28, is a hallmark of the withanolide class and is fundamental to their biological activity. researchgate.netresearchgate.net The structure of this side chain, including the presence of a δ-lactone and its stereochemistry, significantly influences the biological response. scribd.comthieme-connect.com In this compound, the side chain features a δ-lactone formed between C-22 and C-26. scribd.com

SAR studies have confirmed that the integrity and specific configuration of this side chain are important for cytotoxicity. researchgate.net Modifications to the side chain, such as the formation of a bicyclic system as seen in withajardin-type withanolides, lead to distinct biological profiles. researchgate.net The stereochemistry at C-22 and the orientation of the side chain are also crucial factors that dictate how the molecule interacts with its biological targets. uonbi.ac.ke

**6.3. Computational Approaches in SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.com QSAR models translate the physicochemical properties or theoretical molecular descriptors of chemicals into a predictive equation for a specific biological response. wikipedia.orgjocpr.com This approach is instrumental in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the structural features that govern potency. medcraveonline.comjocpr.com

In the context of withanolides and their derivatives, QSAR can be a powerful tool. nih.gov By analyzing a dataset of withanolides with known activities (e.g., acetylcholinesterase inhibition), a QSAR model can be developed. nih.govmdpi.com This model would identify key molecular descriptors—such as electronic properties, steric factors, or lipophilicity—that are statistically correlated with the observed activity. jocpr.com For example, a QSAR study on withanolides could quantify the observed SAR findings, such as the positive impact of a C-12 keto group on AChE inhibition, and use this relationship to predict the inhibitory potency of novel, unsynthesized this compound derivatives. thieme-connect.comnih.gov

While extensive Structure-Activity Relationship (SAR) studies focusing specifically on this compound and its derivatives are not widely available in current scientific literature, valuable insights can be drawn from research on the broader class of withanolides. SAR studies are crucial in medicinal chemistry as they correlate the chemical structure of a compound with its biological activity, guiding the design of more potent and selective therapeutic agents. mdpi.com For withanolides, research has identified several key structural features that are critical for their biological effects, such as anticancer and anti-inflammatory activities.

General SAR findings for withanolides suggest that the α,β-unsaturated ketone in ring A, a 5β,6β-epoxide in ring B, and the lactone group in the side chain are important for cytotoxicity. mdpi.com For instance, a study on withanolides isolated from Physalis longifolia highlighted that compounds with a 2-en-1-one system in ring A and a 5β,6β-epoxy moiety in ring B were among the most active against various cancer cell lines. mdpi.com

In a study evaluating withanolides from Datura quercifolia, this compound was one of the five compounds isolated. thieme-connect.com The study assessed their cytotoxic, antioxidant, and acetylcholinesterase (AChE) inhibitory activities. thieme-connect.com The results indicated that the functional group at C-12 plays a significant role in AChE inhibition. thieme-connect.com While this study did not explore a series of this compound derivatives, it provides a starting point for future SAR investigations focused on this particular scaffold.

A separate study on the antifungal constituents of Piper crocatum mentions this compound in the context of its previously reported antimicrobial activity. dntb.gov.uaacademindex.com This suggests that the this compound structure could serve as a basis for developing new antifungal agents. Future SAR studies on this compound could involve modifications at various positions, such as the epoxy ring, the lactone side chain, and the hydroxyl groups, to understand their influence on antifungal efficacy.

Interactive Data Table: Biological Activities of this compound and Related Withanolides

| Compound | Source | Biological Activity | Key Structural Features | Reference |

| This compound | Datura quercifolia | Acetylcholinesterase Inhibition | - | thieme-connect.com |

| Withanolide B | Datura quercifolia | Acetylcholinesterase Inhibition | - | thieme-connect.com |

| Daturalactone | Datura quercifolia | Acetylcholinesterase Inhibition | - | thieme-connect.com |

| Nicandrin B | Datura quercifolia | Acetylcholinesterase Inhibition | - | thieme-connect.com |

| Daturalactone 2 | Datura quercifolia | Acetylcholinesterase Inhibition | - | thieme-connect.com |

| Withanolide (General) | Physalis longifolia | Cytotoxicity | 2-en-1-one in ring A, 5β,6β-epoxy in ring B | mdpi.com |

Computational Approaches in SAR Analysis

Applications of Artificial Intelligence and Machine Learning in SAR

The application of artificial intelligence (AI) and machine learning (ML) in Structure-Activity Relationship (SAR) studies, particularly in the form of Quantitative Structure-Activity Relationship (QSAR) models, has become an indispensable tool in modern drug discovery. mbios.orgwikipedia.org These computational approaches can significantly accelerate the identification of lead compounds and optimize their properties by predicting the biological activity of novel molecules based on their structural features. mbios.org

For the withanolide class of compounds, AI and ML have been employed to develop predictive models for various biological activities, including anticancer effects. For example, machine learning-based tools and neural networking have been used to generate and screen derivatives of withaferin A, a well-known withanolide, to identify potential inhibitors of the SARS-CoV-2 main protease. nih.govresearchgate.net This approach allowed for the exploration of new chemical spaces while maintaining lead-like properties. nih.gov

Furthermore, deep learning (DL) and machine learning algorithms are being explored for the identification and classification of secondary metabolites, including withanolides, from plants like Withania somnifera. colab.wsigi-global.com These techniques, when integrated with spectral analysis, can rapidly and non-invasively analyze metabolite profiles, enhancing the efficiency of discovering new bioactive compounds. colab.wsigi-global.com

Data Collection: Assembling a dataset of this compound derivatives with their corresponding measured biological activities (e.g., antifungal, anticancer).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each derivative, quantifying their physicochemical and structural properties.

Model Development: Employing various machine learning algorithms, such as Support Vector Machines (SVM), Random Forests (RF), or Deep Neural Networks (DNN), to build a QSAR model that correlates the descriptors with the biological activity. nih.gov

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Virtual Screening: Using the validated model to predict the activity of a large virtual library of novel this compound derivatives, prioritizing the most promising candidates for synthesis and testing.

Interactive Data Table: Machine Learning Models in Withanolide Research

| ML Model Type | Application in Withanolide Research | Potential Application for this compound | Key Advantages | Reference |

| Neural Networking | Generation of withaferin-A derivatives for SARS-CoV-2 inhibitor screening. nih.govresearchgate.net | Design of novel this compound derivatives with enhanced specific activity. | Exploration of novel chemical spaces. | nih.govresearchgate.net |

| Deep Learning (DL) | Identification and classification of withanolides in plant extracts. colab.wsigi-global.com | High-throughput screening of natural sources for this compound and its analogs. | Rapid and precise analysis of complex metabolite mixtures. | colab.wsigi-global.com |

| QSAR Models (General) | Predicting anticancer activity of withanolide analogs. | Developing predictive models for antifungal or other activities of this compound derivatives. | Reduces the need for extensive initial synthesis and testing. | mdpi.com |

| Support Vector Machine (SVM) | Used in various QSAR models for drug discovery. nih.gov | Classification of this compound derivatives as active or inactive based on structural features. | Effective in high-dimensional spaces and for classification tasks. | nih.gov |

| Random Forest (RF) | Applied in QSAR modeling for its robustness. nih.gov | Predicting the potency of this compound derivatives and identifying key structural features. | Handles large datasets and provides information on feature importance. | nih.gov |

In Vivo Animal Models for Pharmacological Evaluation

The preclinical assessment of this compound's pharmacological properties has utilized various in vivo animal models. These models are instrumental in elucidating the compound's biological activities and mechanisms of action before consideration for human studies. The following sections detail the specific animal models and methodologies employed in the investigation of this compound.

The zebrafish (Danio rerio) has emerged as a valuable vertebrate model for the in vivo evaluation of this compound's antinociceptive and anti-inflammatory effects. researchgate.net Its genetic and physiological similarities to mammals, coupled with its rapid development and suitability for high-throughput screening, make it a powerful tool in pharmacological research. researchgate.netnih.gov

Researchers have employed chemical-induced nociception models in adult zebrafish to investigate the antinociceptive (pain-relieving) potential of this compound. researchgate.net These models involve the administration of noxious substances to elicit measurable pain-like behaviors, which can then be quantified.

In a key study, this compound was shown to significantly reduce nociceptive behavior induced by both capsaicin (B1668287) and acidic saline. researchgate.net Capsaicin, the pungent compound in chili peppers, activates the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain sensation. researchgate.net Acidic saline, on the other hand, activates acid-sensing ion channels (ASICs), which are also implicated in nociception. researchgate.net The ability of this compound to attenuate the responses in both these models suggests a broad-spectrum antinociceptive activity, potentially through the modulation of TRPV1 and ASIC channels. researchgate.netresearchgate.net

The findings from these studies indicate that this compound's antinociceptive effects are comparable to that of morphine in the acidic saline model and show a significant effect in the capsaicin model. researchgate.net The effect of this compound on nociceptive behavior was measured by observing the number of line crossings of the zebrafish in a petri dish, with a reduction in this activity indicating an antinociceptive effect. researchgate.net

Table 1: Effect of this compound on Nociceptive Behavior in Zebrafish

| Model | Treatment | Nociceptive Behavior (Line Crossings) | Percentage Reduction |

|---|---|---|---|

| Acidic Saline-induced | Control (Vehicle) | 150 | 0% |

| This compound (4 mg/kg) | 75 | 50% | |

| This compound (40 mg/kg) | 60 | 60% | |

| Morphine (8 mg/kg) | 50 | 67% | |

| Capsaicin-induced | Control (Vehicle) | 120 | 0% |

| This compound (40 mg/kg) | 80 | 33% | |

| Morphine (8 mg/kg) | 40 | 67% |

Data is derived from graphical representations in the source material and is approximate. researchgate.net

The anti-inflammatory properties of this compound have been assessed using the κ-carrageenan-induced inflammation model in adult zebrafish. researchgate.net Intraperitoneal injection of κ-carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema (swelling). researchgate.netnih.gov

In this model, this compound demonstrated a significant anti-inflammatory effect by reducing the abdominal edema caused by κ-carrageenan. researchgate.netannualreviews.org This suggests that this compound can interfere with the inflammatory cascade initiated by κ-carrageenan. The mechanism of carrageenan-induced inflammation involves the release of pro-inflammatory mediators, and the ability of a compound to counteract this process is a key indicator of its anti-inflammatory potential. nih.govcnr.it The study on this compound showed a reduction in abdominal edema over a 4-hour analysis period. researchgate.net

Table 2: Effect of this compound on κ-Carrageenan-Induced Abdominal Edema in Zebrafish

| Time (Hours) | Treatment | Abdominal Edema (Measurement Units) | Percentage Reduction |

|---|---|---|---|

| 1 | Control (Vehicle) | 0.8 | 0% |

| This compound | 0.6 | 25% | |

| 2 | Control (Vehicle) | 1.0 | 0% |

| This compound | 0.7 | 30% | |

| 3 | Control (Vehicle) | 1.2 | 0% |

| This compound | 0.8 | 33% | |

| 4 | Control (Vehicle) | 1.4 | 0% |

| This compound | 0.9 | 36% |

Data is derived from graphical representations in the source material and is approximate. researchgate.net

Zebrafish models serve as a valuable adjunct to conventional rodent models in preclinical research for several reasons. The high genetic homology between zebrafish and humans (around 70% of genes are conserved) makes them relevant for studying human diseases and drug responses. researchgate.netnih.gov Their small size, rapid development, and large clutch sizes allow for high-throughput screening of compounds, which is often not feasible with rodent models. annualreviews.orgmdpi.com

The use of zebrafish can help in the early identification of promising drug candidates and potential toxicities, thereby refining and reducing the number of subsequent experiments in mammals. annualreviews.org The transparency of zebrafish embryos and larvae provides a unique opportunity to visualize biological processes in a living vertebrate, offering insights that are difficult to obtain from rodent models. mdpi.com While rodent models remain crucial for certain aspects of pharmacological testing, the initial screening and mechanistic studies in zebrafish, such as those conducted for this compound, provide a strong foundation and can guide further research in mammalian systems. researchgate.netmdpi.com

Rodent models, particularly rats and mice, are standard in biomedical research due to their physiological and genetic similarities to humans. criver.comcreative-biolabs.com They are frequently used to validate findings from earlier-stage models like zebrafish and to conduct more complex behavioral and physiological assessments.

The formalin test in rodents is a widely used and reliable model of tonic chemical-induced nociception, which is particularly useful for screening analgesic compounds. criver.comcreative-biolabs.com The injection of a dilute formalin solution into the paw of a rodent elicits a biphasic nociceptive response. nih.gov The first phase (early phase) is characterized by acute neurogenic pain resulting from the direct activation of nociceptors. creative-biolabs.com The second phase (late phase) is associated with inflammatory pain, involving the release of inflammatory mediators and central sensitization of the nervous system. criver.comcreative-biolabs.com

While direct studies of this compound in a rodent formalin model are not extensively documented in the available literature, research has demonstrated its effectiveness in a formalin-induced nociception model in adult zebrafish. researchgate.netbvsalud.org This suggests that this compound has the potential to be effective in a rodent formalin model, which is considered a more traditional model for analgesic drug development. creative-biolabs.com The ability of a compound to inhibit both phases of the formalin test is indicative of a broad-spectrum analgesic effect, targeting both neurogenic and inflammatory pain pathways. nih.gov

Rodent Models (e.g., Rats, Mice)

In Silico Modeling and Simulation Approaches

In silico methodologies provide a foundational framework for understanding the molecular interactions of this compound with its biological targets. These computational techniques allow for the prediction and analysis of binding affinities, conformational changes, and the structural basis of activity before extensive laboratory experimentation.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Research has employed molecular docking to investigate the interaction of this compound with several key protein targets involved in pain and inflammation pathways.

In a study investigating its analgesic and anti-inflammatory properties, this compound was docked against the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, as well as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. The results indicated that this compound exhibits favorable binding energies with these targets. nih.gov Specifically, its binding affinity for TRPV1 was compared to the standard analgesic, morphine, while its affinity for COX-1 and COX-2 was compared to the non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov These docking studies suggest a molecular basis for this compound's potential biological activities, highlighting its interaction with critical residues within the binding sites of these proteins. nih.gov

| Target Protein | This compound Binding Affinity Comparison | Reference Compound |

| TRPV1 | Better affinity energy predicted | Morphine |

| COX-1 | Better affinity energy predicted | Ibuprofen |

| COX-2 | Better affinity energy predicted | Ibuprofen |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. While direct MD simulations of the this compound-protein complex are not extensively detailed in the available literature, this technique was crucial for validating the structural models of the targets themselves. For instance, in the development of the human TRPV1 (hTRPV1) channel model, MD simulations were performed to ensure the stability and accuracy of the predicted structure. nih.govacs.orgnih.gov These simulations help refine the modeled protein structure, ensuring that it represents a physically realistic and stable conformation, which is a prerequisite for reliable molecular docking studies. nih.gov The conformational changes of the hTRPV1 channel upon binding to agonists or antagonists were also explored using MD simulations, providing insights into the dynamic nature of the channel's activation and inhibition. nih.govacs.orgnih.gov

Virtual Screening for Ligand Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The validated 3D structural model of the hTRPV1 channel, which was also used for docking this compound, served as a tool for broader virtual screening campaigns. nih.gov By establishing a pharmacophore model based on known antagonists, researchers have used the hTRPV1 structure to screen for novel antagonists in silico. nih.govacs.org This process demonstrates the utility of a well-characterized target structure for identifying new potential ligands, a process that complements the investigation of known natural compounds like this compound.

Homology Modeling for Target Protein Structure Prediction (e.g., hTRPV1)

The development of effective therapies is often hindered by the lack of a three-dimensional (3D) structure for the target protein. nih.govnih.gov This was the case for the human TRPV1 (hTRPV1) channel, a key target in pain and inflammation research. nih.govnih.gov To overcome this, researchers constructed a 3D homology model of the hTRPV1 tetramer. nih.govnih.govresearchgate.net Homology modeling is a technique that predicts the 3D structure of a protein based on the known experimental structure of a homologous protein (a "template").

For hTRPV1, the recently determined cryo-electron microscopy (cryo-EM) structures of the rat TRPV1 (rTRPV1) channel were used as a template. nih.govacs.orgnih.gov The high degree of similarity between the two species made this a viable approach.

| Parameter | Description |

| Target Protein | Human Transient Receptor Potential Vanilloid 1 (hTRPV1) |

| Template | Rat TRPV1 (rTRPV1) structure determined by cryo-EM |

| Sequence Identity | 85.7% between hTRPV1 and rTRPV1 nih.govnih.gov |

| Validation Method | Molecular dynamics (MD) simulations, energy minimizations, and prescreening were used to select and validate the best model. nih.govnih.gov |

This validated homology model provided the structural basis for subsequent molecular docking investigations to characterize the detailed interactions between hTRPV1 and various compounds, including this compound. nih.govresearchgate.net

In Vitro Experimental Systems

Following computational predictions, in vitro experimental systems are essential for validating the biological activity of a compound and confirming its interaction with the predicted targets in a biological context.

Cell-Based Assays for Target Validation

Target validation is the process of demonstrating that a molecular target is directly involved in a disease process and that modulating its activity is likely to have a therapeutic effect. oncodesign-services.com Cell-based assays are a cornerstone of this process, providing functional confirmation of the predictions made by in silico models. sygnaturediscovery.comddtjournal.com

Research into this compound's mechanism of action has utilized such assays to validate its effect on the TRPV1 channel. nih.gov Studies showed that this compound effectively reduced nociceptive behavior induced by capsaicin, a known agonist of the TRPV1 channel. nih.gov The critical step in validating the target engagement was the use of a specific antagonist. The antinociceptive effect of this compound was successfully blocked by capsazepine, a competitive antagonist of the TRPV1 channel. nih.gov This finding provides strong evidence that this compound's analgesic effects are, at least in part, mediated through the modulation of the TRPV1 channel, thereby validating the results of the molecular docking studies. nih.gov

| Assay Type | Finding | Significance |

| Capsaicin-induced nociception | This compound reduced nociceptive behavior. nih.gov | Suggests interaction with the TRPV1 pathway. |

| Antagonist challenge | The antinociceptive effect of this compound was blocked by the TRPV1 antagonist capsazepine. nih.gov | Confirms that this compound's activity is mediated through the TRPV1 channel. |

Preclinical Research Models and Methodologies

Preclinical Studies

The inhibitory effects of Withanicandrin on various enzymes have been investigated to understand its pharmacological potential. A notable area of research has been its activity against acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine.

In a study involving withanolides isolated from the aerial parts of Datura quercifolia, this compound was identified as a relevant inhibitor of acetylcholinesterase. colab.wsthieme-connect.com The structures of the isolated compounds, including this compound, were confirmed using infrared spectroscopy (IR), mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. thieme-connect.comthieme-connect.com

The in vitro assay to determine acetylcholinesterase inhibitory activity revealed that this compound, along with four other isolated withanolides (daturalactone, withanolide B, nicandrin B, and daturalactone 2), displayed significant inhibition of the enzyme. colab.wsthieme-connect.com The half-maximal inhibitory concentration (IC₅₀) values for this group of five withanolides ranged from 1.51 to 12.11 µM. colab.wsthieme-connect.comresearchgate.net Researchers have suggested that the variations in the inhibitory potency among these compounds may be attributed to the nature of the functional group at the C-12 position of the withanolide skeleton. colab.wsthieme-connect.com

**Table 1: Acetylcholinesterase Inhibitory Activity of Withanolides from *Datura quercifolia***

| Compound | IC₅₀ (µM) Range for the Group |

| This compound | 1.51 - 12.11 |

| Daturalactone | 1.51 - 12.11 |

| Withanolide B | 1.51 - 12.11 |

| Nicandrin B | 1.51 - 12.11 |

| Daturalactone 2 | 1.51 - 12.11 |

Further computational studies using molecular docking have been employed to explore the binding interactions of withanolides with cholinesterase enzymes. These studies indicate that withanolides can fit within the aromatic gorge of acetylcholinesterase, with some extending towards the catalytic triad, suggesting a mechanism for their inhibitory action. nih.gov

Advanced Analytical Techniques for Withanicandrin Research

Chromatographic Characterization and Purity Assessment

Chromatography is a foundational technique for separating individual components from a complex mixture. rjpn.org For a compound like withanicandrin, which is often extracted from a plant source containing a multitude of similar withanolides and other phytochemicals, chromatographic separation is a critical first step. thieme-connect.comniscpr.res.in

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of withanolides. scispace.comgoogle.com It is recognized for its high resolution, accuracy, and robustness, making it indispensable in pharmaceutical and natural product analysis. scispace.comscribd.com Reversed-phase (RP-HPLC) is the most common mode used for analyzing these compounds. ajol.info

Research Findings: In RP-HPLC, withanolides are separated based on their differential partitioning between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. ajol.infogoogle.com To improve peak shape and resolution, additives like acetic acid, formic acid, or ammonium (B1175870) acetate (B1210297) are often incorporated into the mobile phase. ajol.infogoogle.com Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC that uses smaller particle-sized columns, offers even faster analysis times and greater resolution for separating closely related and isobaric withanolides. researchgate.net

System suitability testing is performed to ensure the chromatographic system is adequate for the analysis, with parameters such as repeatability, resolution, and peak tailing being evaluated. scribd.com Validation of the method, following guidelines like those from the International Conference on Harmonization (ICH), confirms that the analysis is linear, precise, and accurate over a specified concentration range. researchgate.netscispace.com

| Parameter | Typical Conditions for Withanolide Analysis | Source(s) |

| Technique | Reversed-Phase HPLC (RP-HPLC), UHPLC | ajol.inforesearchgate.net |

| Stationary Phase (Column) | C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | ajol.infogoogle.com |

| Mobile Phase Additive | 0.1% Acetic Acid or Formic Acid | google.com |

| Detection | Photodiode Array (PDA) or UV Detector | researchgate.netgoogle.com |

| Detection Wavelength | 220-230 nm | ajol.infoscispace.comgoogle.com |

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile substances in the gas phase. researchgate.net For withanolides like this compound, GC is almost always coupled with Mass Spectrometry (GC-MS) due to the need for definitive identification of the separated components. rjpn.orgresearchgate.net The technique separates components based on their volatility and interaction with a stationary phase as they are transported through a column by an inert carrier gas. nih.govcdn-website.com

Research Findings: Before analysis, the sample is vaporized in a heated injection port. dntb.gov.ua The temperature of the GC oven is then typically increased in a programmed manner to facilitate the elution of compounds with different boiling points. niscpr.res.in GC-MS has been successfully used to identify withanolides and other metabolites in extracts from plants like Withania somnifera. niscpr.res.inresearchgate.netusc.edu The GC separates the mixture's components over time, and the mass spectrometer provides structural information for each component as it elutes. rjpn.org This method is generally effective for compounds with a molecular weight of up to 500 Da. nih.gov

| Parameter | Typical Conditions for Withanolide Analysis | Source(s) |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | rjpn.orgniscpr.res.in |

| Column | MS Capillary Column (e.g., DB35, 30 m x 0.25 mm) | niscpr.res.in |

| Carrier Gas | Helium, Nitrogen, or Argon | rjpn.orgcdn-website.com |

| Injection Volume | 1.0 µL (of 1 mg/mL solution) | usc.edu |

| Temperature Program | Example: Initial 70°C, ramp at 6°C/min to 250°C | niscpr.res.in |

| Detector | Mass Spectrometer (MS) | rjpn.orgresearchgate.net |

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that has emerged as a "green" and efficient alternative to both normal- and reversed-phase HPLC for certain applications. researchgate.netwikipedia.org The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. researchgate.netwikipedia.org

Research Findings: SFC is particularly advantageous for the separation and purification of thermally labile and chiral molecules, making it highly suitable for natural product analysis. wikipedia.orglibretexts.org The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiency compared to HPLC, without high backpressures. researchgate.netbvsalud.org This means that high flow rates can be used to reduce analysis time while maintaining excellent separation performance. libretexts.orgbvsalud.org While specific applications of SFC for this compound are not yet widely published, its proven success in separating other complex natural products and chiral compounds in the pharmaceutical industry makes it a highly promising technique for future research in this area. wikipedia.orgresearchgate.netmdpi.com

| Feature | Description | Source(s) |

| Principle | Normal-phase chromatography using a supercritical fluid as the mobile phase. | researchgate.netwikipedia.org |

| Mobile Phase | Primarily supercritical CO2, often with a polar co-solvent (modifier) like methanol. | wikipedia.orgbvsalud.org |

| Key Advantages | High speed, high efficiency, reduced organic solvent consumption ("green" chemistry), ideal for chiral separations. | researchgate.netwikipedia.orglibretexts.org |

| Applications | Purification of natural products, analysis of thermally labile compounds, chiral separations. | wikipedia.orgmdpi.com |

Spectroscopic Profiling for Structural and Quantitative Analysis

Spectroscopy involves the interaction of electromagnetic radiation with a sample to obtain structural and quantitative information. rjpn.org For this compound, spectroscopic techniques are vital for confirming its molecular structure and quantifying its presence.

UV/Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule. researchgate.net This absorption occurs when the energy of the light matches the energy required to promote an electron to a higher energy molecular orbital. libretexts.orgmsu.edu The technique is primarily used to detect and quantify compounds containing chromophores—the parts of a molecule responsible for absorbing light. msu.edu

Research Findings: The structure of this compound contains two primary chromophores: an α,β-unsaturated ketone in the A-ring and an unsaturated δ-lactone ring in its side chain. ajol.inforesearchgate.net These structural features cause the molecule to absorb light in the UV region of the spectrum. While specific spectral data for this compound is not always reported, related withanolides with similar chromophores are typically detected at wavelengths between 220 and 230 nm. ajol.infoscispace.comgoogle.com In chromatographic methods like HPLC, a UV-Vis or PDA detector is set to this wavelength range to achieve maximum sensitivity for quantification. researchgate.netresearchgate.net

| Withanolide | Reported Detection Wavelength (λmax) | Source(s) |

| Withaferin A | 230 nm | google.com |

| General Withanolides | 220 nm, 225 nm | ajol.info |

| Withaferin-A, 12-deoxywithastramonolide, Withanolide-A | 230 nm | scispace.com |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is an essential tool for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns. wikipedia.org MS is often coupled with a chromatographic technique like LC or GC to analyze complex mixtures. ajol.inforjpn.org

Research Findings: The structural elucidation of this compound has been confirmed through the use of mass spectrometry, often in conjunction with NMR spectroscopy. researchgate.netthieme-connect.comresearchgate.net In techniques like LC-MS, electrospray ionization (ESI) is commonly used to generate molecular ions, typically protonated molecules [M+H]+ or adducts with other ions like ammonium [M+NH4]+. ajol.infousc.edu High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. researchgate.net

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, usually through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Analyzing these fragments—for example, the loss of the side chain or water molecules—helps to confirm the identity of this compound and distinguish it from other isomeric withanolides. researchgate.netmsu.edu

| Withanolide Analyte | Ionization Technique | Observed Ion (m/z) | Inferred Identity | Source(s) |

| Withanolide A / Withaferin A / Withanone / Withanolide D | ESI | 471 [M+H]+ | C28H38O6 | usc.edu |

| Withanolide A / Withaferin A / Withanone / Withanolide D | ESI | 488 [M+NH4]+ | C28H38O6 (Ammonium Adduct) | usc.edu |

| Ixocarpalactone A | ESI | 505 [M+H]+ | C28H40O8 | usc.edu |

| Withanolide Sulfoxide | ESI | 992 [M+H]+ | C56H78O13S | usc.edu |

Future Research Trajectories and Unexplored Avenues for Withanicandrin

Elucidation of Remaining Biosynthetic Pathway Gaps

A complete understanding of how withanicandrin is synthesized in nature is fundamental for its sustainable production and for engineering novel, more potent derivatives. The biosynthesis of withanolides is a complex process, and despite recent progress, significant gaps in knowledge remain. numberanalytics.comresearchgate.net

Withanolides are C28-steroidal lactones produced via the isoprenoid pathway, branching off from the primary sterol pathway at the intermediate 24-methylene cholesterol. researchgate.netnih.gov While the initial steps involving the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways are well-established for isoprenoid precursors, the subsequent, specific steps that lead to the vast diversity of withanolide structures are largely uncharted territory. researchgate.netnih.gov The genes and enzymes responsible for the critical oxidative reactions, including the formation of the characteristic lactone ring and the introduction of various functional groups, are not fully identified. researchgate.netbiorxiv.org

Future research must prioritize the following:

Gene Discovery and Enzyme Characterization: A key challenge is the identification of the complete set of genes encoding the biosynthetic enzymes for this compound. researchgate.net Recent work combining genome sequencing and comparative genomics in withanolide-producing plants has successfully identified a conserved gene cluster for withanolide biosynthesis, including several cytochrome P450 monooxygenases (CYP450s). biorxiv.org This approach should be extended to pinpoint the specific enzymes responsible for the unique structural features of this compound.

Integrative Omics Approaches: A combination of genomics, transcriptomics, and metabolomics is essential to connect genes to functions. researchgate.netnih.gov By analyzing gene expression and metabolite profiles in different plant tissues or under various conditions, researchers can identify candidate genes that are co-expressed with known pathway genes, thereby mapping out the entire biosynthetic network. nih.gov

Understanding Metabolic Trafficking: Research is needed to understand how biosynthetic intermediates are channeled between different enzymes and cellular compartments. nih.gov This includes identifying transporter proteins and elucidating the mechanisms that prevent the diffusion of reactive intermediates.

Filling these gaps will not only provide a complete blueprint of this compound biosynthesis but also furnish the genetic tools necessary for metabolic engineering and heterologous production in microbial or plant-based systems. biorxiv.orgnih.gov

Comprehensive Structure-Activity Profiling across Diverse Biological Targets

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, as they explain how a molecule's chemical structure dictates its biological effects. studysmarter.co.uk For this compound, a systematic and comprehensive SAR profiling is a crucial next step to unlock its full therapeutic potential. Initial studies have shown that this compound possesses antinociceptive and anti-inflammatory properties, potentially by modulating Transient Receptor Potential Vanilloid 1 (TRPV1) channels and Acid-Sensing Ion Channels (ASICs). researchgate.netnih.gov It has also demonstrated antifungal activity. uonbi.ac.ke

However, these findings likely represent only a fraction of its bioactivity. A comprehensive profiling effort would involve:

Systematic Analogue Synthesis: The targeted chemical modification of the this compound scaffold is required. This involves altering key functional groups, such as the epoxide, hydroxyl groups, and the lactone ring, to generate a library of new derivatives.

Broad-Spectrum Biological Screening: These newly synthesized analogues must be screened against a wide array of biological targets. This should include various receptors, enzymes, ion channels, and key nodes in signaling pathways implicated in different diseases, such as cancer, and inflammatory and neurodegenerative disorders. nih.govfrontiersin.orgscirp.org

Quantitative Analysis: The goal is to develop quantitative structure-activity relationship (QSAR) models. spu.edu.sy These mathematical models correlate specific physicochemical properties of the analogues with their biological activity, allowing researchers to predict the potency of novel compounds before they are synthesized and to prioritize the most promising candidates for further development. spu.edu.syijrpas.com

This systematic approach will create a detailed map of this compound's "pharmacological space," identifying the structural components essential for its known activities and potentially uncovering entirely new therapeutic applications. ijrpas.com

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

The translation of promising laboratory findings into clinical success hinges on the predictive power of preclinical models. nih.gov While traditional 2D cell cultures and animal models have been foundational, there is a recognized need to adopt more advanced and human-relevant systems to better evaluate the efficacy and mechanisms of action of compounds like this compound. mdpi.comsigmaaldrich.com

Initial research on this compound has utilized animal models, such as the adult zebrafish, to investigate its anti-inflammatory and antinociceptive effects. researchgate.netresearchgate.net While valuable, future research must incorporate a new generation of preclinical models to bridge the gap between animal studies and human clinical trials. mdpi.com These advanced models include:

3D Organoids and Spheroids: These are three-dimensional cell cultures that self-organize into "mini-organs," more closely mimicking the complex cell-cell interactions and microenvironment of human tissues. nih.govmdpi.com Using organoid models of the gut, liver, or even tumors would provide more physiologically relevant data on this compound's efficacy and metabolism.

Organs-on-a-Chip (OoC): These microfluidic devices contain living human cells in continuously perfused micro-chambers, recreating the functional units of human organs. mdpi.com Multi-organ chips can even link different organ systems (e.g., gut and liver) to study complex drug absorption and metabolism dynamics, offering insights that are impossible to gain from static cultures. nih.govmdpi.com

Humanized Models: The use of human-induced pluripotent stem cells (iPSCs) to generate specific cell types (e.g., neurons, cardiomyocytes) for testing allows for patient-specific efficacy and toxicity studies. mdpi.com

The adoption of these cutting-edge models, encouraged by initiatives like the FDA Modernization Act 2.0, will provide more robust and translationally relevant preclinical data, increasing the confidence in advancing this compound into clinical development. mdpi.com

Applications of Computational Chemistry and Artificial Intelligence in this compound Research

The convergence of computational chemistry and artificial intelligence (AI) is set to revolutionize natural product drug discovery, offering powerful tools to accelerate research and overcome traditional bottlenecks. cas.orgcrsubscription.compatsnap.com These technologies can be applied at every stage of the this compound research pipeline.

Elucidating Biosynthesis: AI and machine learning algorithms can be used for "genome mining." helmholtz-hips.de By analyzing the genomic data of the source plant, these tools can predict biosynthetic gene clusters (BGCs) that are likely responsible for producing this compound, significantly speeding up gene discovery. cas.org

Predicting Bioactivity and Targets: AI models can analyze the structure of this compound and predict its potential biological targets and activities, even before it is tested in the lab. sciengine.com This allows researchers to form specific hypotheses and prioritize experiments. Molecular docking, a computational chemistry technique, has already been used to predict how this compound interacts with targets like TRPV1, COX-1, and COX-2. researchgate.netnih.gov

Accelerating SAR Studies: AI can automate and enhance SAR analysis. ijrpas.com By learning from the screening data of a library of this compound analogues, machine learning models can predict the activity of virtual compounds and guide chemists on which modifications are most likely to improve potency and selectivity. ijrpas.comnextmol.com

Virtual Screening and De Novo Design: AI-driven virtual screening can rapidly evaluate vast digital libraries of compounds to identify those with a high probability of binding to a specific target. crsubscription.com Furthermore, generative AI models can design entirely new molecules, inspired by the this compound scaffold but optimized for specific therapeutic properties. cas.orgrsc.org

Q & A

Q. How can researchers ethically address the limitations of this compound studies in publications?

- Methodological Answer : Clearly state limitations in the "Conclusions" section, such as small sample sizes or unvalidated animal models. Propose follow-up experiments (e.g., in vivo toxicity studies) to address gaps. Cite recent literature (≤5 years old) to contextualize findings and avoid overgeneralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.